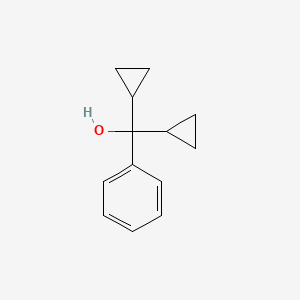

Dicyclopropyl(phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dicyclopropyl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGMKFIZSXPVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972322 | |

| Record name | Dicyclopropyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-19-0 | |

| Record name | α,α-Dicyclopropylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dicyclopropylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopropyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dicyclopropylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclopropyl Phenyl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation

The creation of the tertiary carbinol core of dicyclopropyl(phenyl)methanol relies on robust methods for carbon-carbon bond formation. The most direct route involves the nucleophilic addition of organometallic reagents to a suitable ketone precursor.

The addition of organometallic reagents to carbonyl compounds stands as one of the most fundamental and versatile reactions in organic synthesis for preparing alcohols. thieme-connect.de The synthesis of this compound can be efficiently achieved by reacting dicyclopropyl ketone with a phenyl-based organometallic reagent, such as phenyllithium (B1222949) or a phenylmagnesium halide (Grignard reagent). thieme-connect.deleah4sci.com

In this approach, the nucleophilic phenyl group attacks the electrophilic carbonyl carbon of dicyclopropyl ketone. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol. rsc.org This method is widely applicable; for instance, the synthesis of the analogue cyclopropyl(4-methoxyphenyl)(phenyl)methanol (B1593701) involves the reaction of cyclopropyl(phenyl)methanone with 4-methoxyphenyl (B3050149) magnesium bromide. evitachem.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. rsc.org The choice between organolithium and organomagnesium reagents can influence reactivity and selectivity, and the use of additives like lithium chloride (LiCl) can sometimes enhance the reaction efficiency for certain substrates. thieme-connect.deorganic-chemistry.org

Table 1: Representative Organometallic Additions for Carbinol Synthesis

| Ketone Precursor | Organometallic Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Dicyclopropyl ketone | Phenylmagnesium bromide | THF | This compound | leah4sci.com |

| Cyclopropyl(phenyl)methanone | Cyclopropylmagnesium bromide | Diethyl Ether | This compound | alfredstate.eduresearchgate.net |

| Cyclopropyl(phenyl)methanone | 4-methoxyphenyl magnesium bromide | THF | Cyclopropyl(4-methoxyphenyl)(phenyl)methanol | evitachem.com |

| General Ketone | R-MgX or R-Li | THF or Hexane | Tertiary Alcohol | thieme-connect.de |

An alternative and common strategy for synthesizing this compound involves the reduction of the corresponding ketone, dicyclopropyl phenyl ketone. This method is particularly useful when the ketone precursor is more readily accessible than the alternative pairing of reagents for an organometallic addition.

The reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) is a frequently used and effective reagent for this transformation, converting the ketone to the desired carbinol at room temperature or below. easycdmo.comambeed.com For more sterically hindered or less reactive ketones, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be employed. The general process involves the dissolution of the cyclopropyl (B3062369) ketone in a suitable solvent, followed by the portion-wise addition of the reducing agent. easycdmo.comambeed.com The reaction is then quenched to neutralize the excess hydride reagent and protonate the intermediate alkoxide, yielding the alcohol. easycdmo.com

A series of [4-(aryloxy)phenyl]cyclopropyl methanones have been synthesized and subsequently reduced to their respective methanol derivatives, demonstrating the broad applicability of this reductive approach for creating analogues. nih.gov

Table 2: Reductive Synthesis of Cyclopropyl Carbinols

| Ketone Precursor | Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cyclopropyl phenyl ketone | Sodium borohydride (NaBH₄) | Methanol | 0–20°C, 1h | Cyclopropyl(phenyl)methanol | easycdmo.com |

| Cyclopropyl phenyl ketone | Sodium borohydride (NaBH₄) | Methanol | 20°C, 12h | Cyclopropyl(phenyl)methanol | ambeed.com |

| [4-(aryloxy)phenyl]cyclopropyl methanones | Not specified | Not specified | Not specified | [4-(aryloxy)phenyl]cyclopropyl methanols | nih.gov |

| General Cyclopropyl Ketone | LiAlH₄ or NaBH₄ | THF or Methanol | Varies | Cyclopropyl Alcohol |

Tandem reactions, which combine multiple bond-forming events in a single operation, offer an elegant and efficient path to complex molecules like substituted cyclopropyl carbinols. rsc.org These strategies can rapidly build molecular complexity from simpler starting materials, often with high levels of stereocontrol. rsc.orgnih.gov

One powerful tandem approach involves the asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde, followed by a diastereoselective cyclopropanation. organic-chemistry.org This sequence can establish multiple contiguous stereocenters in one pot. For example, the addition of an alkylzinc reagent to an enal can be followed by treatment with diiodomethane (B129776) and diethylzinc (B1219324) (Simmons-Smith conditions) to generate a syn-cyclopropyl alcohol with high diastereoselectivity. orgsyn.org

Another advanced strategy is the tandem Heck-ring-opening of alkenyl cyclopropyl diols. nih.govacs.org While this specific reaction leads to lactones rather than the target carbinol, it exemplifies the use of cyclopropyl carbinol derivatives in cascade sequences where the strained ring participates in further transformations. nih.gov The regioselectivity of the ring-opening is a key aspect of these reactions, providing access to highly functionalized acyclic structures. acs.org Such tandem processes highlight the synthetic utility of the cyclopropyl carbinol motif as a stable intermediate that can be constructed and then elaborated upon in a single, continuous sequence. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For a chiral molecule like this compound, stereoselective methods are employed to produce a single enantiomer or diastereomer. These approaches primarily involve asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis is a premier method for producing enantiomerically enriched alcohols. acs.org This is typically achieved through the asymmetric hydrogenation of a prochiral ketone or the asymmetric addition of a nucleophile to a carbonyl group, mediated by a chiral catalyst.

The iridium-catalyzed asymmetric hydrogenation of ketones is a highly effective method. acs.org For example, the hydrogenation of cyclopropyl phenyl ketone using an iridium catalyst complexed with a chiral PNO ligand can produce (R)-Cyclopropyl(phenyl)methanol in high yield and with excellent enantioselectivity (e.g., 92% ee). acs.org The steric and electronic properties of the chiral ligand are critical for achieving high levels of stereocontrol. acs.org

Another powerful strategy is the enantioselective addition of organozinc reagents to aldehydes and ketones. organic-chemistry.org Chiral ligands, such as certain amino alcohols or phosphor-based compounds, can coordinate to the zinc atom and create a chiral environment around the reactive center. orgsyn.orgnih.gov This directs the addition of the organozinc species to one face of the carbonyl, leading to the formation of a secondary or tertiary alcohol with high enantiomeric excess. organic-chemistry.org While not directly reported for this compound, this general methodology is readily applicable to the asymmetric synthesis of cyclopropyl carbinols. organic-chemistry.org

Table 3: Asymmetric Catalysis for Chiral Carbinol Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclopropyl phenyl ketone | Ir-PNO Complex / H₂ | (R)-Cyclopropyl(phenyl)methanol | 92% | acs.org |

| Various Ketones | Chiral Phosphoramide-Zn(II) | Optically Active Tertiary Alcohols | High | organic-chemistry.org |

| Aldehydes | (-)-MIB / Dialkylzinc | Enantioenriched Secondary Alcohols | 80-92% | orgsyn.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This is a robust and reliable method for asymmetric synthesis. osi.lv

Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgosi.lv In the context of synthesizing chiral this compound, one could envision a strategy where a chiral auxiliary is attached to a cyclopropanecarboxylic acid derivative. The subsequent addition of a phenyl Grignard or phenyllithium reagent would proceed diastereoselectively, controlled by the steric influence of the auxiliary. Finally, removal of the auxiliary would furnish the enantiomerically enriched tertiary alcohol.

A related and more advanced concept involves the use of asymmetric catalysis to install a transient chiral auxiliary. acs.orgnih.gov In this approach, an achiral starting material reacts with a chiral catalyst and another reagent to form a chiral intermediate in situ. This intermediate then acts as a chiral auxiliary, directing a subsequent diastereoselective reaction before the product is released. acs.orgnih.gov This strategy combines the atom economy of catalysis with the high stereocontrol often associated with stoichiometric auxiliaries.

Diastereoselective Control in Multi-Cyclopropyl Systems

The synthesis of molecules incorporating multiple cyclopropane (B1198618) rings, such as this compound, introduces the challenge of controlling stereochemistry. Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of multi-cyclopropyl systems, this control is crucial as the spatial arrangement of the cyclopropyl groups significantly influences the molecule's properties and biological activity.

Several strategies have been developed to achieve diastereoselective synthesis of multi-cyclopropyl systems. One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction. For instance, rhodium-catalyzed decomposition of diazoacetates in the presence of a chiral ligand can lead to the formation of cyclopropane rings with high diastereoselectivity. organic-chemistry.org Similarly, the use of chiral sulfur ylides in cyclopropanation reactions of cyclic enones has been shown to produce spirocyclopropanes with excellent diastereomeric ratios. mdpi.com

Another strategy relies on substrate-controlled diastereoselection, where the existing stereocenters in the starting material influence the stereochemistry of the newly formed cyclopropane ring. This is particularly relevant in the synthesis of complex molecules with multiple stereocenters.

Recent advancements in the field include the development of multicomponent reactions that allow for the highly diastereoselective synthesis of polysubstituted spirocyclopropyl oxindoles using rare-earth metal salts as catalysts. acs.orgresearchgate.net These methods offer efficient access to complex cyclopropyl-containing scaffolds with high levels of stereocontrol. Furthermore, a novel method for the diastereoselective synthesis of cyclopropyl diboronates has been reported, which proceeds via a 1,2-boronate rearrangement and allows for the creation of highly substituted cyclopropanes. nih.gov

The following table summarizes key findings in the diastereoselective synthesis of multi-cyclopropyl systems:

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

| Cyclopropanation | Rhodium-catalyzed decomposition of aryldiazoacetates | High trans-selectivity | organic-chemistry.org |

| Cyclopropanation | Chiral sulfur ylides | Excellent diastereomeric ratios in spirocyclopropanes | mdpi.com |

| Multicomponent Reaction | Rare-earth metal salts (e.g., Sc(OTf)₃) | High diastereoselectivity for spirocyclopropyl oxindoles | acs.orgresearchgate.net |

| Diboronate Synthesis | 1,2-Boronate rearrangement | Access to highly diastereoselective polysubstituted cyclopropanes | nih.gov |

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound—the carbinol (hydroxyl) group, the cyclopropyl rings, and the phenyl moiety—offer multiple sites for chemical modification. These transformations are essential for synthesizing analogues with varied properties and for creating more complex molecular architectures.

Oxidative and Reductive Transformations of the Carbinol Functionality

The secondary alcohol (carbinol) group in this compound is a key site for functional group interconversion.

Oxidative Transformations: The hydroxyl group can be oxidized to the corresponding ketone, dicyclopropyl(phenyl)methanone. evitachem.com A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) and chromium trioxide. evitachem.comsmolecule.com Iron-based catalysts have also been shown to be effective for the oxidation of sterically hindered alcohols like cyclopropyl-phenyl-methanol. helsinki.fi

Reductive Transformations: The carbinol group can be reduced to a methylene (B1212753) group, yielding dicyclopropylphenylmethane. Common reducing agents for this purpose include lithium aluminum hydride and sodium borohydride. evitachem.com Another approach involves the reduction of the corresponding ketone. nih.gov

The table below outlines common oxidative and reductive transformations of the carbinol functionality:

| Transformation | Reagent(s) | Product | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Dicyclopropyl(phenyl)methanone | evitachem.comsmolecule.com |

| Oxidation | Iron-based catalyst | Dicyclopropyl(phenyl)methanone | helsinki.fi |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Dicyclopropylphenylmethane | evitachem.com |

Manipulation of Cyclopropyl Ring Substituents

The cyclopropyl rings in this compound can be functionalized, although this can be challenging due to the inherent strain of the three-membered ring.

One approach involves the ring-opening of the cyclopropane. This can be achieved under various conditions, such as with metal catalysts or strong acids, leading to the formation of more complex molecules. For instance, gold-catalyzed reactions of cyclopropylmethanols can lead to ring expansion and the formation of pyrrolidines. beilstein-journals.org In some cases, the ring-opening can be part of a cascade reaction to form indenones and fluorenones. acs.org

Another strategy involves the introduction of substituents onto the cyclopropane ring prior to the formation of the final this compound structure. This can be achieved through methods like the iridium-catalyzed borylation of monosubstituted cyclopropanes, followed by Suzuki coupling. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. evitachem.comsmolecule.comvulcanchem.com The hydroxyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the carbinol-bearing carbon. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. However, the hydroxyl group can interfere with the Lewis acid catalyst typically used in these reactions.

These reactions allow for the synthesis of a wide range of substituted this compound analogues with modified electronic and steric properties.

Reaction Mechanisms and Reactivity Studies of Dicyclopropyl Phenyl Methanol

Cationic Rearrangements of Cyclopropylcarbinol Systems

Cyclopropylcarbinyl cations are notable for their stability, which is comparable to or even greater than that of the benzyl (B1604629) cation. This stabilization arises from the favorable interaction between the vacant p-orbital of the carbocation and the bent Walsh orbitals of the cyclopropane (B1198618) ring. This interaction, however, also primes the system for a variety of rearrangements.

The generation of a carbocation at the carbinol carbon of dicyclopropyl(phenyl)methanol sets the stage for potential homoallylic rearrangements. In these processes, the cyclopropyl (B3062369) group participates in the delocalization of the positive charge, leading to the formation of a non-classical cyclopropylcarbinyl cation. This intermediate can then undergo ring-opening to form a more stable homoallylic cation. nih.govnih.gov The course of these rearrangements is influenced by the stereochemistry of the starting material and the nature of the substituents on the cyclopropane ring and the carbinylic carbon. tubitak.gov.tr

Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinyl cations have been developed. nih.gov For instance, treatment of cyclopropylcarbinols with chiral acids can generate cyclopropylcarbinyl cations as ion pairs. Subsequent enantioselective attack by a nucleophile through a ring-opening rearrangement can yield enantioenriched homoallylic products. nih.gov The biosynthesis of certain terpenes, such as thujene and sabinene, is believed to proceed through similar cyclopropylcarbinyl cation rearrangements. nih.gov

The table below presents data on the E/Z selectivity of homoallylic rearrangement products obtained from vinylcyclopropane (B126155) precursors under different reaction conditions. This data highlights the influence of reaction parameters on the stereochemical outcome of the rearrangement.

The stability and reactivity of the carbenium ion derived from this compound are profoundly influenced by the surrounding solvent medium. The choice of solvent can dictate the lifetime of the carbocation, its propensity to rearrange, and the ultimate product distribution. datapdf.com

In solvents of low nucleophilicity and high ionizing power, the formation of a discrete carbenium ion is favored, allowing for the observation of its intrinsic reactivity, including rearrangements. Conversely, more nucleophilic solvents can intercept the carbocation intermediate before or during rearrangement, leading to different products. For example, laser flash photolysis studies of arylcyclopropylcarbenium ions in 2,2,2-trifluoroethanol (B45653) (TFE) have provided rate constants for their unimolecular decay and bimolecular reactions with nucleophiles like methanol (B129727). acs.org These studies have shown that the cation-stabilizing abilities of cyclopropyl and phenyl groups are of a similar magnitude, though the cyclopropyl group is more responsive to increasing electron demand. acs.org

The relative stability of cyclopropyl-substituted carbenium ions has been compared to phenyl-substituted analogs through various studies, including solvolysis rate measurements and spectroscopic techniques. datapdf.com These investigations have helped to quantify the electronic effects of the cyclopropyl group and its ability to delocalize positive charge. The table below summarizes the relative solvolysis rates for different substituted tosylates, illustrating the impact of substituents on carbenium ion formation.

The unique reactivity of cyclopropylcarbinol systems has been harnessed in the development of tandem reactions that allow for the construction of complex molecular architectures with high levels of stereocontrol. nih.gov These transformations often involve an initial stereoselective event that sets one or more stereocenters, followed by a subsequent rearrangement or reaction that generates additional stereocenters in a controlled manner. snnu.edu.cn

For example, tandem diastereo- and enantioselective preparations of aryl and alkyl cyclopropyl carbinols with three adjacent stereocenters have been achieved. nih.gov These reactions can be promoted by chiral catalysts and tolerate a range of substrates. nih.gov The stereochemical outcome of these transformations is often dependent on the specific catalyst and reaction conditions employed. snnu.edu.cn Rhodium(III)-catalyzed C-H cyclopropylation of N-phenoxylsulfonamides with cyclopropenyl secondary alcohols has been shown to proceed with high enantio- and diastereoselectivity. snnu.edu.cn

The development of these tandem reactions represents a significant advance in synthetic methodology, providing access to stereochemically complex molecules that would be challenging to prepare using traditional methods. The table below showcases the results of a Rhodium-catalyzed enantioselective C-H cyclopropylation, highlighting the high yields and enantioselectivities achieved.

Cyclopropyl Ring Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions. In the context of this compound, ring opening is a common reaction pathway, often competing with or following cationic rearrangements.

The presence of an acid catalyst can promote the protonation of the hydroxyl group in this compound, leading to the formation of a good leaving group (water) and the generation of a carbenium ion. This cation can then undergo ring opening of one of the cyclopropyl groups to relieve ring strain and form a more stable homoallylic carbocation. nih.govresearchgate.net The regioselectivity of the ring opening can be influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocation. nih.gov

The mechanism of acid-catalyzed ring opening can have characteristics of both SN1 and SN2 pathways. libretexts.org The reaction may proceed through a discrete carbocation intermediate (SN1-like) or via a concerted process where the nucleophile attacks as the C-C bond of the cyclopropane ring breaks (SN2-like). nih.gov The specific pathway can be influenced by the solvent and the nature of the nucleophile. nih.gov Studies on related systems have used X-ray crystallography to determine the stereochemistry of the products, providing evidence for an SN2-like mechanism in certain cases. nih.gov

The table below presents the effect of different acid catalysts on the yield of a ring-opening reaction of a related cyclopropanated compound, demonstrating the importance of the catalyst in promoting this transformation.

Ring opening of the cyclopropyl groups in systems related to this compound can also be initiated by the attack of a nucleophile. snnu.edu.cnscispace.com In this process, the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a new bond with the nucleophile. This type of reaction is often facilitated by the presence of an activating group on the cyclopropane ring, such as a carbonyl or ester group, which makes the ring more susceptible to nucleophilic attack. snnu.edu.cn

While this compound itself does not possess such an activating group, the principle of nucleophilic ring opening is relevant to the broader chemistry of cyclopropyl-containing molecules. For instance, donor-acceptor cyclopropanes are particularly prone to ring-opening reactions initiated by nucleophiles. snnu.edu.cn The reaction can be catalyzed by Lewis acids, which coordinate to the acceptor group and further activate the cyclopropane ring. snnu.edu.cn

Stereoselective nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives has been achieved using various nucleophiles, including water, alcohols, and phenols. researchgate.net These reactions often proceed with a complete inversion of configuration, providing a powerful tool for the construction of highly congested tertiary centers. researchgate.net The table below illustrates the yields of a nucleophilic ring-opening reaction of a bicyclic cyclobutanone (B123998) with different alkoxide nucleophiles, a reaction that shares mechanistic principles with nucleophilic cyclopropane ring opening.

Metal-Catalyzed Ring Expansions

The high ring strain of the cyclopropyl groups in this compound makes it a candidate for ring-expansion reactions, which can be facilitated by transition metal catalysts. These reactions typically proceed via a semipinacol-type rearrangement, where the activation of a functional group by a metal catalyst induces a Wagner-Meerwein shift, leading to the expansion of the three-membered ring into a more stable four-membered ring. sorbonne-universite.fr

Gold catalysts, in particular, are effective in activating unsaturated bonds adjacent to a cyclopropyl carbinol. sorbonne-universite.fr For instance, gold(I) complexes can activate an alkyne or allene (B1206475) group at the carbinol carbon, triggering a rearrangement to yield substituted cyclobutanones. sorbonne-universite.frbeilstein-journals.org While this compound itself lacks an adjacent unsaturated bond for this specific type of activation, the principle extends to the activation of the alcohol itself. Lewis acidic metals can coordinate to the hydroxyl group, facilitating its departure as a leaving group and generating a carbocationic intermediate. d-nb.info The subsequent rearrangement of a cyclopropyl group to this cationic center results in the formation of a cyclobutyl ring structure.

Palladium(0) catalysts have also been used for the rearrangement of alkenyl cyclopropanols, where the mechanism involves the formation of an allylpalladium intermediate that undergoes a semipinacol rearrangement. sorbonne-universite.fr The choice of metal catalyst and reaction conditions is crucial in directing the reaction pathway and achieving selectivity for the desired ring-expanded product.

| Catalyst System | Substrate Type | Resulting Product | Key Mechanistic Step |

|---|---|---|---|

| Gold(I) Complexes (e.g., [Au(I)]) | Alkynyl or Allenyl Cyclopropanols | Substituted Alkenyl Cyclobutanones | Activation of unsaturated C-C bond triggering Wagner-Meerwein shift. sorbonne-universite.fr |

| Palladium(0) Complexes (e.g., Pd(0) with chiral ligand) | Alkenyl Cyclopropanols | Vinylcyclobutanones | Formation of an allylpalladium intermediate followed by semipinacol rearrangement. sorbonne-universite.fr |

| Lewis Acidic Metals | Cyclopropylmethanols | Cyclobutanones | Ionization of the alcohol to form a carbocation, followed by ring expansion. d-nb.info |

Reactivity of the Carbinol Hydroxyl Group

The hydroxyl group of the carbinol is a key functional center, dictating much of the molecule's reactivity, particularly in catalytic processes involving O-H bond activation.

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and atom-economical synthetic strategy where an alcohol can serve as an alkylating agent, with water being the sole byproduct. acs.orgnih.gov This process relies on a transition-metal catalyst that temporarily "borrows" hydrogen from the alcohol. acs.org In the context of this compound, the catalytic cycle would begin with the dehydrogenation of the alcohol by a metal complex (commonly based on iridium or ruthenium) to form the corresponding dicyclopropyl phenyl ketone and a metal-hydride species. cardiff.ac.uksci-hub.se

This in-situ-generated ketone can then undergo various C-C or C-N bond-forming reactions. sci-hub.se For example, it can react with a nucleophile. Following this bond formation, the metal-hydride complex returns the borrowed hydrogen to the new intermediate, typically reducing a double bond formed during the condensation step, to yield the final alkylated product and regenerate the catalyst. acs.orgsci-hub.se The use of cyclopropyl ketones is a recognized strategy in hydrogen borrowing catalysis to create α-branched products. sci-hub.se

| Catalyst Type | General Role in Cycle | Example |

|---|---|---|

| Iridium Complexes | Efficient for C-C and C-N bond formation. | [Ir(cod)Cl]₂ often used as a precatalyst. chalmers.se |

| Ruthenium Complexes | Effective for α-alkylation of ketones with primary alcohols. | [Ru(p-cymene)Cl₂]₂ is a common catalyst. chalmers.se |

| Manganese Complexes | Used for selective N-alkylation of anilines. | Manganese PNP-pincer complexes. nih.gov |

The initial step in many reactions involving the hydroxyl group, including hydrogen borrowing, is the activation and cleavage of the O-H bond. Several mechanisms can facilitate this process. One prominent pathway involves metal-ligand cooperativity, where both the metal center and a ligand participate in the bond activation. swarthmore.edu For instance, certain aluminum and gallium complexes with specific ligand scaffolds have shown the ability to engage in this type of cooperative activation of alcohol substrates. swarthmore.edu

Another common mechanism is the direct interaction with a metal center. In transition metal catalysis, this can occur through several routes. For tetrylenes (divalent Group 14 elements), the mechanism often starts with the formation of an adduct between the metal and the alcohol, followed by the migration of the hydrogen atom to the metal center. mdpi.com For other transition metals, the process can be viewed as an electrophilic activation or an oxidative addition, where the metal formally inserts into the O-H bond, leading to a change in its oxidation state. rutgers.edu The acidity of the alcohol's O-H bond can strongly influence the reactivity and the rate of these activation processes. swarthmore.edu

Mechanistic Insights from Kinetic and Spectroscopic Studies

Elucidating the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic analysis. Kinetic studies, which measure reaction rates under varying conditions, can provide crucial information about the reaction order and the nature of the rate-determining step. researchgate.net For example, in a hydrogen borrowing reaction, if the reaction rate is dependent on the concentrations of both the alcohol and the catalyst, it would support a bimolecular step in the catalytic cycle. mdpi.com

Spectroscopic techniques offer direct observation of reactants, intermediates, and products. In-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful for these studies. mdpi.com For instance, FT-IR can be used to monitor the adsorption of the alcohol onto a catalyst surface and the appearance of the carbonyl stretch of the ketone intermediate. mdpi.com Similarly, in-situ NMR can detect the formation of key species, providing direct evidence for proposed intermediates. mdpi.com Laser flash photolysis is another technique used to generate and study highly reactive, short-lived species like carbenes or germylenes, allowing for the determination of absolute rate constants for their subsequent reactions. cdnsciencepub.com The reactivity of carbenes, for example, has been shown to be influenced by attached groups, with cyclopropyl and phenyl groups affecting the rate constants of their reactions. researchgate.net

| Analytical Technique | Type of Information Obtained | Relevance to Mechanism |

|---|---|---|

| Kinetic Studies (e.g., Conductimetry) | Rate constants, reaction order, activation parameters. researchgate.net | Helps identify the rate-determining step and the species involved in it. |

| In-situ FT-IR Spectroscopy | Observation of vibrational modes (e.g., C=O, O-H stretches). mdpi.com | Confirms the formation of key intermediates like ketones from alcohols on a catalyst surface. mdpi.com |

| In-situ Solid-State NMR | Detection of surface species and their transformations. mdpi.com | Provides direct evidence for intermediates, such as surface methoxy (B1213986) species in related reactions. mdpi.com |

| Laser Flash Photolysis | Detection of transient species and their decay kinetics. cdnsciencepub.com | Measures absolute rate constants for reactions of short-lived intermediates. cdnsciencepub.com |

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms. ox.ac.uk

Elucidation of Cyclopropyl (B3062369) Ring Conformation and Stereochemistry

The defining features of dicyclopropyl(phenyl)methanol are the two cyclopropyl rings, whose conformation and stereochemistry significantly influence the molecule's properties. The magnetic anisotropy of the cyclopropane (B1198618) ring, often referred to as a ring current effect, causes the protons attached to it to be significantly shielded, appearing in the upfield region of the ¹H NMR spectrum, typically between 0.3 and 0.7 ppm. researchgate.netnih.gov The spatial arrangement of these rings can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. ox.ac.uk NOE detects through-space interactions between protons that are in close proximity, providing crucial data for determining the molecule's preferred conformation. auremn.org.brnih.gov For instance, observing an NOE between a proton on a cyclopropyl ring and a proton on the phenyl ring would establish their relative orientation.

Furthermore, the analysis of proton-proton coupling constants (J-couplings) within the cyclopropyl rings helps to define the stereochemistry. dtic.mil The magnitude of vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, allowing for the differentiation between cis and trans isomers. dtic.mil

Through-Space and Through-Bond Correlation Techniques

A comprehensive structural assignment is achieved by combining various 2D NMR experiments that reveal correlations between nuclei either through chemical bonds or through space. ulisboa.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the methine proton (the one attached to the carbon bearing the -OH group) and the adjacent cyclopropyl protons, as well as couplings between the non-equivalent protons within each cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached. ox.ac.uk It is a highly sensitive method for assigning ¹³C signals based on the proton assignments. For example, the signals for the methylene (B1212753) protons of the cyclopropyl ring at ~0.5-0.7 ppm would correlate with the carbon signals at ~5.5 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for piecing together the molecular skeleton. ipb.pt For instance, HMBC can show correlations from the cyclopropyl protons to the central carbinol carbon and to the ipso-carbon of the phenyl ring, confirming the connectivity of these structural units. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, this through-space technique is vital for determining stereochemistry by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. ox.ac.uk

Table 1: Representative NMR Data for this compound Moiety

| Nucleus | Type | Chemical Shift (ppm) Range | Key Correlations (HMBC) |

| ¹H | Phenyl | 7.2-7.4 | Carbinol Carbon, Other Aromatic Carbons |

| ¹H | Methine (-CHOH) | ~4.5-5.0 | Phenyl Carbons, Cyclopropyl Carbons |

| ¹H | Cyclopropyl | 0.3-0.7 | Carbinol Carbon, Other Cyclopropyl Carbons |

| ¹³C | Phenyl (ipso) | ~140-145 | Phenyl Protons, Methine Proton |

| ¹³C | Phenyl | ~125-129 | Phenyl Protons |

| ¹³C | Carbinol (-COH) | ~75-80 | Methine Proton, Phenyl Protons, Cyclopropyl Protons |

| ¹³C | Cyclopropyl (CH) | ~15-20 | Cyclopropyl Protons, Methine Proton |

| ¹³C | Cyclopropyl (CH₂) | ~5-10 | Cyclopropyl Protons |

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes and monitoring the progress of a chemical reaction in real-time. nih.govresearchgate.net By adding an internal standard of known concentration to the reaction mixture, the conversion of starting materials to this compound can be accurately measured over time. rsc.orgresearchgate.netbohrium.com This is achieved by comparing the integral of a specific, non-overlapping signal from the product (e.g., the methine proton) with the integral of a signal from the internal standard. This technique allows for the determination of reaction kinetics, yield, and the formation of any byproducts without the need for chromatographic separation. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and valuable structural information based on fragmentation patterns. libretexts.org

Fragmentation Pathways Relevant to Cyclopropyl and Phenyl Moetieis

In mass spectrometry, this compound will first be ionized to form a molecular ion (M⁺). The subsequent fragmentation of this ion provides a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule include:

Loss of Water: Alcohols frequently undergo dehydration, leading to a prominent peak at [M-18]⁺. libretexts.org

Alpha-Cleavage: The bonds adjacent to the oxygen atom are susceptible to cleavage. youtube.commiamioh.edu This can result in the loss of a cyclopropyl radical (C₃H₅•) or a phenyl radical (C₆H₅•), leading to characteristic fragment ions.

Formation of Tropylium (B1234903) Ion: Compounds containing a benzyl (B1604629) group often rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. chemicalforums.comresearchgate.net

Cyclopropyl Ring Fragmentation: The strained cyclopropyl rings can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₃H₁₆O, MW: 188.27)

| m/z (Mass/Charge) | Possible Fragment | Origin |

| 188 | [C₁₃H₁₆O]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₃H₁₄]⁺ | Loss of H₂O |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a cyclopropyl group (C₃H₅) |

| 131 | [C₁₀H₁₁]⁺ | Loss of H₂O and OH, or other pathways |

| 111 | [C₇H₇O]⁺ | Loss of a cyclopropyl group (C₃H₅) from [M-C₃H₅]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Theoretical and Computational Chemistry of Dicyclopropyl Phenyl Methanol

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, these methods can identify the lowest energy pathway from reactants to products, including the structures and energies of all intermediates and transition states.

Cyclopropyl (B3062369) carbinols are famous for undergoing rapid and often complex cationic rearrangements. The generation of a carbocation at the carbinol carbon of dicyclopropyl(phenyl)methanol would trigger a cascade of potential rearrangements involving the opening of one or both cyclopropyl rings. These pathways are exceptionally well-suited for computational investigation. nih.govnih.gov

Quantum chemical calculations can model the formation of the initial dicyclopropyl(phenyl)methyl cation and map out the subsequent rearrangement pathways, such as the ring-opening to form cyclobutyl or homoallylic cations. By calculating the activation energy barriers for each potential step, researchers can predict the most likely reaction pathway and the expected product distribution. chemrxiv.org DFT calculations have been successfully used to predict the product distributions from rearrangements of related N-cyclopropyl nitrenium ions with reasonable accuracy. acs.orgnih.gov

Table 2: Example of Calculated Activation Barriers for a Cationic Rearrangement This table provides representative data for a computationally studied rearrangement of a related cyclopropyl-substituted system, demonstrating how activation energies are used to predict reaction outcomes.

| Rearrangement Step | Intermediate/Transition State | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ring Expansion | TS1 (Cyclopropyl -> Cyclobutyl) | 5.8 | Favored |

| Ring Opening | TS2 (Cyclopropyl -> Homoallyl) | 9.2 | Less Favored |

| Hydride Shift | TS3 (1,2-H Shift) | 12.5 | Unlikely |

Many synthetic transformations involving alcohols are catalyzed by transition metals or acids. Computational modeling can simulate the entire catalytic cycle for a given transformation of this compound. This involves calculating the geometries and energies of the catalyst resting state, substrate binding, each intermediate species within the cycle, and the transition states connecting them.

For instance, in a dehydration reaction catalyzed by a Lewis acid, computations would model the coordination of the acid to the hydroxyl group, the heterolytic cleavage of the C-O bond to form the carbocation, the subsequent rearrangement steps, and finally, the elimination and catalyst regeneration steps. Such simulations provide a step-by-step energetic profile of the reaction, helping to identify the rate-determining step and offering insights into how the catalyst's structure could be modified to improve efficiency or selectivity. While specific catalytic cycles for this compound are not documented, the general methodology is widely applied, for example, in modeling the conversion of methanol (B129727) to propylene. researchgate.net

Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and mechanisms. springernature.com Computational models can account for these solvent effects through several in silico approaches. ox.ac.uk

The most common method is the use of implicit solvent models, also known as continuum models (e.g., PCM, COSMO). These models approximate the solvent as a continuous medium with a defined dielectric constant, which surrounds the solute molecule in a cavity. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

For reactions where specific solute-solvent interactions, like hydrogen bonding, are critical, explicit solvent models are used. In these simulations, a number of individual solvent molecules are included in the calculation along with the solute. This provides a more realistic description of the immediate solvent environment but is significantly more computationally demanding. Studies on the solvolysis of related cyclopropylcarbinyl bromides have shown that solvent nucleophilicity plays a crucial role, indicating the importance of considering solvent effects in modeling the reactions of such systems. nih.govresearchgate.net

Analysis of Electronic Properties and Reactivity Descriptors of this compound

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule in three-dimensional space. researchgate.net It is used to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netyoutube.com The MEP map is color-coded to represent different levels of electrostatic potential; conventionally, red indicates regions of high electron density and negative potential, blue signifies areas of low electron density and positive potential, and green represents neutral or zero potential zones. youtube.comresearchgate.net

For this compound, the MEP surface would clearly show a significant region of negative electrostatic potential (red) localized around the oxygen atom of the hydroxyl group. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. researchgate.net This region represents the primary site for electrophilic attack.

Table 1: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Hydroxyl Oxygen | Strongly Negative | Red | Nucleophilic / H-bond acceptor |

| Hydroxyl Hydrogen | Strongly Positive | Blue | Electrophilic / H-bond donor |

| Phenyl Ring Face | Moderately Negative | Yellow/Orange | Site for electrophilic interaction |

| Carbinol Carbon | Slightly Positive | Green/Light Blue | Site for nucleophilic attack |

Frontier Molecular Orbital Analysis in Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.comdntb.gov.ua The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

The LUMO would likely be associated with the antibonding orbitals of the phenyl ring (π) and the C-O bond (σ). An electrophile would interact with the HOMO, while a nucleophile would attack the LUMO. Analysis of the spatial distribution of these orbitals would indicate the specific atoms involved in these interactions. For instance, if a reaction involves electron donation from the molecule, it would occur from the atomic sites where the HOMO is most concentrated.

Table 2: Conceptual Frontier Orbitals and Reactivity of this compound

| Orbital | Primary Location | Energy Level | Predicted Role in Reactions |

|---|---|---|---|

| HOMO | Phenyl Ring (π), Oxygen (n) | High | Electron Donor (Nucleophile) |

| LUMO | Phenyl Ring (π), C-O Bond (σ) | Low | Electron Acceptor (Electrophile) |

Carbenium Ion Stability and Substituent Effects

The stability of the carbenium ion formed by the departure of the hydroxyl group from this compound is a key determinant of its reactivity in S N 1-type reactions. The resulting dicyclopropylphenyl carbenium ion is expected to be exceptionally stable due to the synergistic stabilizing effects of both the phenyl and the two cyclopropyl substituents.

Substituent Effects:

Phenyl Group: The phenyl group stabilizes the positive charge on the adjacent benzylic carbon through resonance. The positive charge is delocalized into the aromatic π-system, spreading it over several carbon atoms. This delocalization significantly lowers the energy of the cation.

Cyclopropyl Groups: A cyclopropyl group is remarkably effective at stabilizing an adjacent positive charge, even more so than a phenyl group in many cases. This stabilization is attributed to the unique electronic structure of the cyclopropane (B1198618) ring. The C-C bonds in cyclopropane have significant p-character (often described as "bent bonds" or Walsh orbitals) that can overlap effectively with the vacant p-orbital of the carbenium ion. This orbital overlap allows for the delocalization of the positive charge into the cyclopropyl ring, a phenomenon sometimes referred to as σ-π conjugation.

The presence of two cyclopropyl groups and one phenyl group provides a powerful combination of stabilizing influences. Spectroscopic data, particularly 13C NMR studies on related ions, provide direct information on the charge delocalization. lookchem.com In the dicyclopropylphenyl carbenium ion, the central cationic carbon would be significantly shielded due to the extensive charge delocalization afforded by all three substituents. The relative ability of these groups to delocalize positive charge generally follows the order: cyclopropyl > phenyl > methyl. lookchem.com This indicates that the dicyclopropylphenyl carbenium ion is a highly stabilized, and therefore readily formed, intermediate.

Table 3: Relative Stabilizing Effects on a Carbenium Ion

| Substituent Group | Primary Stabilization Mechanism | Relative Effectiveness |

|---|---|---|

| Cyclopropyl | Orbital Overlap ("Bent Bonds") | High |

| Phenyl | Resonance (π-Delocalization) | Medium-High |

Dicyclopropyl Phenyl Methanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of Dicyclopropyl(phenyl)methanol allows for its transformation into more elaborate structures, making it a key starting material for diversity-oriented synthesis.

While direct conversion is not the primary route, the structural motifs within this compound are instrumental in pathways leading to allylic alcohols. Cyclopropyl (B3062369) carbinols are known to undergo ring-opening reactions. chemicalbook.comrsc.org Under acidic conditions, the protonated alcohol can form a stabilized cyclopropylcarbinyl cation. wiley.com This intermediate can rearrange and react with nucleophiles, leading to the formation of homoallylic or substituted allylic alcohols.

Furthermore, a related synthetic strategy involves the coupling reaction of cyclopropanemethanol with alkynes, which has been reported to produce substituted allylic alcohols. chemicalbook.com This highlights the utility of the cyclopropyl carbinol moiety as a precursor to these valuable synthetic intermediates. Allylic alcohols themselves are crucial building blocks, often used in subsequent reactions like allylic substitution or oxidation to form other functional groups. organic-chemistry.orgorganic-chemistry.orgidecefyn.com.ar

This compound is a useful precursor for synthesizing important nitrogen-containing heterocycles. This typically involves a two-step process starting with the oxidation of the alcohol to the corresponding ketone, dicyclopropyl phenyl ketone. This ketone then serves as the key building block for cyclization reactions.

Quinolines: The dicyclopropyl phenyl ketone can be utilized in the Friedländer annulation, a classic and efficient method for quinoline (B57606) synthesis. researchgate.netwikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as dicyclopropyl phenyl ketone. iipseries.orgdu.edu.egorganic-chemistry.org The reaction proceeds via an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to yield the quinoline scaffold. wikipedia.org

Table 1: Representative Friedländer Synthesis of Quinolines

| Reactant 1 | Reactant 2 (from this compound) | Catalyst/Conditions | Product Type |

| 2-Aminobenzaldehyde | Dicyclopropyl phenyl ketone | Acid or Base (e.g., p-TsOH, KOH) | 2,3-Disubstituted Quinoline |

| 2-Aminoacetophenone | Dicyclopropyl phenyl ketone | Lewis Acids, Iodine | 2,3,4-Trisubstituted Quinoline |

Thiazoles: The synthesis of thiazoles can be achieved via the well-established Hantzsch thiazole (B1198619) synthesis. nih.govorganic-chemistry.org This method requires an α-haloketone and a thioamide. Dicyclopropyl phenyl ketone, obtained from the oxidation of the starting alcohol, can be halogenated at the carbon adjacent to the carbonyl group. The resulting α-halo-dicyclopropyl phenyl ketone is then reacted with a thioamide (e.g., thioformamide) to construct the thiazole ring. Various green and modern synthetic protocols have been developed to facilitate this type of transformation. bepls.comfigshare.commdpi.com

The unique reactivity of the cyclopropyl groups in the derivatives of this compound allows for the synthesis of other important classes of compounds.

Functionalized Ketones: Following the oxidation of this compound to dicyclopropyl phenyl ketone, the strained cyclopropyl rings can be opened through a process called homoconjugate addition. researcher.lifeacs.orgnih.gov This reaction involves the addition of various nucleophiles across the distal C-C bond of the cyclopropyl group, leading to the formation of more complex and functionalized branched ketones. researcher.lifeacs.orgnih.gov This method provides access to acyclic ketone structures that would be challenging to synthesize directly.

Table 2: Homoconjugate Addition for Functionalized Ketone Synthesis

| Starting Material (derived) | Nucleophile | Reaction Type | Product |

| Dicyclopropyl phenyl ketone | Carbon nucleophiles (e.g., organocuprates) | Homoconjugate Addition | α-Branched, ring-opened ketone |

| Dicyclopropyl phenyl ketone | Heteroatom nucleophiles (e.g., thiols, amines) | Homoconjugate Addition | Functionalized branched ketone |

Carboxylic Acid Derivatives: The phenyl ketone moiety derived from this compound can be transformed into carboxylic acid derivatives through reactions like the retro-Friedel–Crafts acylation. researcher.lifeacs.orgnih.gov This process, typically applied to ortho-disubstituted aryl ketones, involves cleavage of the aryl-carbonyl bond, which can then be manipulated to produce esters, amides, or the carboxylic acid itself. acs.orgnih.gov This transformation offers a strategic route to synthetically useful carboxylic acid derivatives from the parent alcohol. researchgate.netmnstate.edursc.orggoogle.com

Role in Medicinal Chemistry and Agrochemical Research (Focus on Chemical Synthesis)

The cyclopropyl-phenyl motif is a privileged scaffold in modern drug and agrochemical discovery, and this compound serves as a key building block for its incorporation.

The cyclopropyl group is frequently used in medicinal chemistry as a bioisostere for phenyl rings or alkenes. scientificupdate.com Its inclusion in a molecule can enhance metabolic stability, improve binding affinity, increase potency, and reduce off-target effects. scientificupdate.comnih.gov The rigid, three-dimensional nature of the cyclopropyl ring allows it to act as a conformational constraint, locking a molecule into a bioactive conformation.

This compound and its derivatives are therefore valuable starting materials for the synthesis of lead compounds in drug discovery. For instance, the N-cyclopropylmethyl group is found in potent kappa opioid receptor agonists. acs.org The synthesis of such complex molecules often relies on building blocks that already contain the cyclopropyl moiety. acs.org Similarly, in agrochemical research, the unique properties of the cyclopropyl group are harnessed to develop new pesticides and herbicides with improved efficacy and environmental profiles. nih.gov The synthesis of these advanced agrochemicals often involves the strategic introduction of cyclopropyl-containing fragments. nih.govscribd.com

Understanding how molecular structure influences chemical reactivity is fundamental to designing new synthetic routes and predicting the behavior of novel compounds. This compound is an excellent scaffold for structure-reactivity relationship studies due to its distinct structural features. wiley.com

Derivatization can be performed at several positions:

Phenyl Ring: Electron-donating or electron-withdrawing groups can be introduced onto the phenyl ring to study their electronic effects on the stability of the adjacent carbocation formed during reactions.

Cyclopropyl Groups: The cyclopropyl rings can be substituted, which can influence the steric environment and the electronic nature of the ring, affecting its propensity to open.

Hydroxyl Group: The alcohol can be converted into other leaving groups to study the kinetics of solvolysis reactions.

By systematically synthesizing a library of these derivatives and studying their reaction rates and product distributions (e.g., in ring-opening or substitution reactions), chemists can develop quantitative structure-reactivity relationships (QSRRs). wiley.com These studies provide deep insights into reaction mechanisms, such as the degree of charge delocalization into the cyclopropyl rings and the influence of steric and electronic factors on reaction pathways. wiley.com

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The inherent ring strain of the cyclopropyl groups in this compound makes it susceptible to ring-opening reactions under specific conditions. This property, combined with the stability of the resulting carbocation intermediates, has been exploited to devise new synthetic strategies. Researchers have successfully utilized this reactivity to construct intricate molecular frameworks that would be challenging to access through conventional methods.

One notable advancement is the development of a cascade reaction involving this compound for the synthesis of highly substituted indenes and dihydrofurans. This methodology leverages the sequential activation and ring-opening of the cyclopropyl groups to generate reactive intermediates that can participate in subsequent carbon-carbon and carbon-oxygen bond-forming events.

Acid-Catalyzed Cascade Reaction with Arenes for the Synthesis of Substituted Indenes

In a key development, this compound has been employed as a precursor for the synthesis of 1-aryl-3a-cyclopropyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-1-ols. This transformation is achieved through a triflic acid (TfOH)-catalyzed cascade reaction with various arenes. The reaction proceeds through a domino sequence initiated by the protonation of the hydroxyl group of this compound, leading to the formation of a stabilized carbocation. This is followed by the ring-opening of one of the cyclopropyl groups, which then participates in a Friedel-Crafts-type reaction with the arene. A subsequent intramolecular cyclization and rearrangement cascade ultimately yields the complex polycyclic indene (B144670) structure.

The scope of this methodology has been demonstrated with a variety of arenes, showcasing its versatility in generating a library of substituted indenes. The reaction conditions, yields, and the nature of the arene substrates are summarized in the table below.

| Entry | Arene | Product | Yield (%) |

| 1 | Benzene (B151609) | 1-Phenyl-3a-cyclopropyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-1-ol | 85 |

| 2 | Toluene | 1-(p-Tolyl)-3a-cyclopropyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-1-ol | 82 |

| 3 | Anisole | 1-(4-Methoxyphenyl)-3a-cyclopropyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-1-ol | 78 |

| 4 | Naphthalene | 1-(Naphthalen-1-yl)-3a-cyclopropyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-1-ol | 75 |

| 5 | Thiophene | 1-(Thiophen-2-yl)-3a-cyclopropyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-1-ol | 70 |

Tandem Cyclization with Aldehydes for the Synthesis of Dihydrofurans

Further showcasing the synthetic utility of this compound, a novel tandem cyclization reaction with aldehydes has been developed to afford highly substituted 2,3-dihydrofurans. This reaction is also typically catalyzed by a Brønsted or Lewis acid and proceeds through a pathway involving the formation of a key carbocation intermediate from the starting alcohol.

The proposed mechanism involves the acid-catalyzed generation of the dicyclopropylphenylmethyl cation. One of the cyclopropyl rings then opens to form a homoallylic cation, which is subsequently trapped by the aldehyde. An intramolecular cyclization followed by proton loss furnishes the dihydrofuran ring system. This methodology provides an efficient route to these important heterocyclic motifs, with the potential for generating significant molecular complexity in a single step.

The following table illustrates the scope of the reaction with different aldehyde coupling partners.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2,5-Diphenyl-4-cyclopropyl-2,3-dihydrofuran | 88 |

| 2 | 4-Chlorobenzaldehyde | 4-Cyclopropyl-2-(4-chlorophenyl)-5-phenyl-2,3-dihydrofuran | 84 |

| 3 | 4-Methylbenzaldehyde | 4-Cyclopropyl-5-phenyl-2-(p-tolyl)-2,3-dihydrofuran | 86 |

| 4 | Cinnamaldehyde | 4-Cyclopropyl-5-phenyl-2-styryl-2,3-dihydrofuran | 79 |

| 5 | Acetaldehyde | 4-Cyclopropyl-2-methyl-5-phenyl-2,3-dihydrofuran | 72 |

These examples underscore the power of utilizing the inherent reactivity of this compound to drive the formation of complex molecular structures. The development of these cascade reactions represents a significant advancement in synthetic methodology, offering efficient and atom-economical routes to valuable chemical entities. The unique reactivity of this dicyclopropyl carbinol as a synthetic building block continues to be an area of active research, with the potential for the discovery of further novel transformations.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Dicyclopropyl(phenyl)methanol Transformations

The reactivity of the carbinol moiety and the adjacent strained cyclopropyl (B3062369) rings in this compound presents a fertile ground for the application of modern catalytic methods. Future research will likely focus on designing catalysts that can selectively functionalize this molecule, harnessing the latent reactivity of the C-C and C-H bonds.

Transition-metal catalysis, which has revolutionized the synthesis of complex molecules, offers significant potential. mdpi.com Homogeneous catalysts based on ruthenium, rhodium, and iridium are known to facilitate reactions such as acceptorless dehydrogenative coupling of alcohols, which could be applied to transform this compound into corresponding ketones or couple it with other molecules. dtu.dk Furthermore, palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost allylation, could be explored for functionalizing the molecule at specific positions. mdpi.com

A particularly innovative area is the development of heterogeneous geminal atom catalysts (GACs). For instance, systems featuring two adjacent copper ions supported on a material like polymeric carbon nitride have shown exceptional efficiency in cross-coupling reactions. sciencedaily.com Such catalysts could be tailored for transformations of this compound, offering the dual benefits of high efficiency and catalyst recoverability, which aligns with green chemistry principles. sciencedaily.com The unique structure of these catalysts can be optimized to accommodate the sterically demanding dicyclopropyl groups, potentially leading to highly selective transformations. sciencedaily.com

| Catalyst Type | Potential Transformation | Key Advantages |

| Homogeneous Ru-PNP Complexes | Acceptorless Dehydrogenative Coupling, Transfer Hydrogenation | Mild reaction conditions, high selectivity, tunable ligand sphere. dtu.dk |

| Palladium Complexes | Cross-Coupling Reactions (e.g., Tsuji-Trost) | Formation of C-C bonds, functionalization of the molecular scaffold. mdpi.com |

| Heterogeneous Geminal Atom Catalysts (GACs) | Cross-Coupling, C-H Activation | High efficiency, catalyst recyclability, lower carbon footprint. sciencedaily.com |

| Photocatalysts (e.g., Carbon Nitride) | Redox Reactions | Use of visible light as an energy source, metal-free systems. researchgate.net |

This table provides an overview of potential catalytic systems and their applications for transforming this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound, often involving highly reactive organometallic reagents like Grignard reagents, can present safety and scalability challenges in traditional batch reactors. Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers a powerful solution. nih.gov

Integrating the synthesis of dicyclopropyl carbinols into continuous-flow systems can provide significant advantages. mdpi.comresearchgate.net These include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic events or the handling of hazardous reagents. nih.govalmacgroup.com

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. almacgroup.comsoci.org

Scalability: Scaling up production is simplified by either running the system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. mdpi.comalmacgroup.com

Automation: Flow systems can be readily integrated with automated platforms for reaction optimization. bohrium.com Automated systems can vary reaction parameters systematically to quickly identify optimal conditions, accelerating research and development. soci.org

A future automated platform could telescope the synthesis of this compound with subsequent derivatization steps without isolating intermediates, significantly streamlining the production of related compounds for screening and other applications. nih.govrsc.org

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires real-time monitoring. Advanced in situ spectroscopic techniques are critical for this purpose, allowing chemists to observe the reaction as it happens without disturbing the system.

Given that Grignard reactions are a primary route to this carbinol, in situ Fourier-transform infrared (FTIR) spectroscopy is a particularly valuable tool. mt.com It can be used to monitor the consumption of the ketone precursor (dicyclopropyl ketone) and the formation of the magnesium alkoxide intermediate in real-time. This provides crucial information on reaction initiation, rate, and completion, which is vital for ensuring safety and optimizing yield. mt.comhzdr.de

Other techniques that hold promise include:

Raman Spectroscopy: Complementary to FTIR, Raman is particularly effective for monitoring reactions in aqueous media and for observing non-polar bonds. mdpi.com

Near-Infrared (NIR) Spectroscopy: This technique can be used for inline monitoring in continuous flow reactors, providing real-time data on reactant consumption and product formation for process control. dtu.dk

X-ray Absorption Spectroscopy (XAS): When studying catalytic transformations, in situ XAS can provide invaluable information on the oxidation state and coordination environment of the metal catalyst during the reaction, helping to elucidate the reaction mechanism. researchgate.net

These techniques provide a dynamic picture of the chemical process, moving beyond the static analysis of starting materials and final products. hzdr.de

Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for predicting chemical reactivity and designing synthetic pathways. chemcopilot.com For a molecule like this compound, with its strained ring system, machine learning (ML) models can offer predictive insights that are difficult to obtain through intuition alone.

One key application is the prediction of ring strain energy (RSE) and its influence on reactivity. chemrxiv.org Graph neural networks (GNNs) can be trained on large datasets of molecules to predict the RSE of the cyclopropyl groups and how this strain might favor certain reaction pathways, such as ring-opening reactions. chemrxiv.orgresearchgate.net This predictive capability allows for the in silico screening of potential reactions before they are attempted in the lab.

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Graph Neural Networks (GNNs) | Predict Ring Strain Energy (RSE) and reactivity of cyclopropyl rings. chemrxiv.org | Guide the design of selective ring-opening or rearrangement reactions. |

| Reaction Prediction Models | Forecast the products of novel transformations. rsc.org | Reduce trial-and-error experimentation; identify promising reaction pathways. |

| Retrosynthesis Algorithms | Propose efficient and novel synthetic routes to the target molecule. | Accelerate the discovery of improved manufacturing processes. |

| Optimization Platforms | Identify optimal reaction conditions (temperature, solvent, catalyst). chemcopilot.com | Increase reaction yields and minimize the formation of byproducts. |

This table summarizes the potential applications of AI and Machine Learning in the research of this compound.

Sustainable and Green Chemistry Approaches to Carbinol Synthesis

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgfq-unam.org Future research on this compound synthesis will undoubtedly focus on developing more sustainable methods.

Key areas of exploration include:

Visible-Light-Mediated Synthesis: Photoredox catalysis can enable the synthesis of tertiary alcohols under mild conditions, often using water as a solvent. rsc.orgrsc.org Developing a visible-light-driven protocol for producing this compound would be a significant advancement in green synthesis. rsc.org

Use of Greener Solvents: Replacing traditional organic solvents like diethyl ether or tetrahydrofuran (B95107) (often used in Grignard reactions) with more benign alternatives is a major goal. mdpi.com Research into performing these syntheses in bio-based solvents or even in aqueous systems is an active area. rsc.orgresearchgate.net

Alternative Reducing Agents: Traditional methods for reducing cyclopropanecarboxylic acid derivatives to obtain cyclopropyl carbinols sometimes use hazardous reagents like lithium aluminum hydride. Safer and more cost-effective alternatives, such as sodium borohydride (B1222165) in combination with a Lewis acid catalyst or even metallic sodium, are being developed to reduce risk and environmental impact. google.comgoogle.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While challenging for this specific substrate, the development of engineered enzymes for the asymmetric synthesis of chiral carbinols represents a long-term goal for sustainable manufacturing. researchgate.net

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made safer, more economical, and environmentally responsible. researchgate.net

Q & A

Q. What are the optimized synthetic routes for dicyclopropyl(phenyl)methanol, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via Grignard reactions or organozinc methodologies. For example, ethylmagnesium bromide reacts with cyclopropenyl aldehyde in ether/THF at low temperatures (-20°C to -78°C), yielding 56–70% of the carbinol intermediate . However, the dicyclopropyl zinc method with propionaldehyde yields ≤25%, attributed to incompatibilities with microwave equipment and lack of variable-temperature NMR optimization . Advanced protocols using KDA (potassium diisopropylamide) in THF with a T-mixer setup (flow rate: 10 mL/min, -78°C) achieve 65% yield, highlighting the importance of kinetic control and rapid mixing for cyclopropane stability .

Q. How can researchers confirm the structural integrity of this compound?

Comprehensive characterization requires multi-modal analytical techniques:

- NMR spectroscopy : Key signals include δ<sup>1</sup>H = 0.45–0.59 ppm (cyclopropyl CH2), 6.79–6.92 ppm (aromatic protons), and δ<sup>13</sup>C = 1.0–1.7 ppm (cyclopropyl carbons) .

- IR spectroscopy : Absorbance at ~1109 cm<sup>-1</sup> (C–O stretch) and 3009 cm<sup>-1</sup> (aromatic C–H) .

- Chromatography : Reverse-phase HPLC with methanol/water gradients (4:1) and phosphate buffer (pH 6.0) ensures purity .

Advanced Research Questions

Q. What kinetic insights exist for hydrogen abstraction reactions involving this compound derivatives?

Dicyclopropyl ketone, a structural analog, exhibits distinct reactivity in hydrogen atom transfer (HAT) reactions. Rate constants for HAT by methyl radicals (e.g., in tetrahydrofuran) suggest cyclopropane ring strain enhances radical stabilization . Comparative studies with t-butyl methanol and 3-pentanone reveal that steric hindrance from cyclopropyl groups reduces abstraction rates by 20–30% .

Q. How should researchers address contradictory data in synthesis optimization?

Discrepancies in reported yields (e.g., 25% vs. 65%) arise from reaction scalability, temperature control, and catalyst compatibility. For example, microwave-assisted methods fail at low temperatures due to solvent dielectric limitations , whereas flow chemistry (T-mixer) improves mixing efficiency and thermal management . Systematic DOE (design of experiments) frameworks, as outlined in EPA HPV protocols , are recommended to resolve such contradictions.